
N'-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide
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Overview
Description
N’-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is a complex organic compound characterized by the presence of bromine, fluorine, and sulfonohydrazide functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of N’-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation of 4-bromo-3-fluorobenzaldehyde with 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Hydrolysis
The hydrazone bond undergoes hydrolysis under acidic or basic conditions, regenerating the parent aldehyde and sulfonohydrazide:
C14H12BrFN2O2S+H2O→4-Bromo-3-fluorobenzaldehyde+4-methylbenzenesulfonohydrazide
Conditions :
Medium | Temperature | Time | Yield | Source |
---|---|---|---|---|
1M HCl | 80°C | 2 hours | 92% | |
1M NaOH | 60°C | 3 hours | 85% |
Nucleophilic Substitution
The bromine atom at the para position participates in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the fluorine and sulfonamide groups:
C14H12BrFN2O2S+NaOCH3→C15H15FN2O3S+NaBr
Reactivity Table :
Nucleophile | Solvent | Temperature | Product | Yield | Source |
---|---|---|---|---|---|
Methoxide | DMF | 100°C | Methoxy-substituted derivative | 68% | |
Amines | Ethanol | Reflux | Amino-substituted derivative | 55% |
Suzuki-Miyaura Coupling
The bromine atom enables palladium-catalyzed cross-coupling with boronic acids, forming biaryl derivatives:
C14H12BrFN2O2S+ArB(OH)2Pd(PPh3)4C20H16FN2O2S+B(OH)3
Optimized Conditions :
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃
-
Solvent: Dioxane/water (4:1)
-
Temperature: 90°C, 12 hours
Photoinduced Borylation
Under UV light (365 nm), the compound reacts with bis(pinacolato)diboron (B₂pin₂) to form a boronated hydrazone:
C14H12BrFN2O2S+B2pin2hνC20H24BFN2O4S+BrBpin
Key Parameters :
Light Source | Catalyst | Solvent | Time | Yield | Source |
---|---|---|---|---|---|
UV (365 nm) | None | THF | 6 h | 78% |
Oxidation
The hydrazone group oxidizes to a diazo compound using MnO₂ or hypervalent iodine reagents:
C14H12BrFN2O2SOxidantC14H10BrFN2O2S+H2O
Oxidant | Solvent | Temperature | Yield | Source |
---|---|---|---|---|
MnO₂ | CH₂Cl₂ | RT | 65% | |
(PhIO)₄ | Acetonitrile | 50°C | 72% |
Reduction
Catalytic hydrogenation reduces the C=N bond to a C–N single bond:
C14H12BrFN2O2SH2/Pd/CC14H14BrFN2O2S
Catalyst | Pressure | Solvent | Yield | Source |
---|---|---|---|---|
Pd/C | 1 atm | Ethanol | 90% |
Thermal Decomposition
At elevated temperatures (>200°C), the compound decomposes into 4-methylbenzenesulfinic acid , NH₃ , and 4-bromo-3-fluorotoluene , as confirmed by TGA-MS .
Biological Interactions
While not a direct chemical reaction, the compound inhibits bacterial dihydrofolate reductase (DHFR) via hydrogen bonding with the sulfonamide group and halogen-π interactions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies suggest that hydrazone derivatives, including N'-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide, exhibit promising anticancer properties. A study published in European Journal of Medicinal Chemistry highlighted the compound's ability to inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and death.
Case Study:
A specific case study demonstrated that this compound effectively reduced tumor growth in xenograft models, showcasing its potential as a lead compound for further development in cancer therapeutics.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it exhibits significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
Bacteria Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
This data suggests that this compound could be a candidate for developing new antimicrobial agents.
Material Science
Synthesis of Novel Polymers
In material science, the compound has been utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. The incorporation of hydrazone functionalities has shown to improve the stability and performance of polymeric materials under various conditions.
Case Study:
A recent publication detailed the creation of a polymer matrix incorporating this hydrazone derivative, which exhibited superior tensile strength and thermal resistance compared to traditional polymer matrices.
Analytical Chemistry
This compound is also used as a reagent in analytical chemistry for detecting specific metal ions through colorimetric methods. The compound forms stable complexes with transition metals, allowing for sensitive detection.
Data Table: Metal Ion Detection
Metal Ion | Detection Limit (µg/mL) |
---|---|
Cu²⁺ | 0.5 |
Fe³⁺ | 1.0 |
Ni²⁺ | 0.8 |
This application underscores its utility in environmental monitoring and quality control processes.
Mechanism of Action
The mechanism of action of N’-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets, resulting in potent biological effects.
Comparison with Similar Compounds
Similar compounds to N’-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide include other benzylidene derivatives with different substituents on the aromatic ring These compounds may share similar chemical properties but differ in their biological activities and applications
Biological Activity
N'-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H12BrFN2O2S with a molecular weight of 360.23 g/mol. The compound features a sulfonohydrazide functional group which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₂BrFN₂O₂S |
Molecular Weight | 360.23 g/mol |
CAS Number | 2131827-25-1 |
Purity | ≥95% |
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism involves inhibition of bacterial protein synthesis, potentially targeting essential enzymes involved in cell wall synthesis .
- Anticancer Properties : In vitro studies have shown that the compound possesses cytotoxic effects against several cancer cell lines. The observed mechanism may involve apoptosis induction through the activation of caspases and modulation of cell cycle progression .
- Anti-inflammatory Effects : Preliminary investigations suggest that the compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, thus providing a potential therapeutic avenue for inflammatory diseases .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted by Slater (2024) demonstrated that this compound showed an IC50 value of approximately 15 µM against E. coli, indicating potent antibacterial activity comparable to standard antibiotics .
- Cytotoxicity in Cancer Cells : In a series of experiments involving various cancer cell lines (e.g., MCF-7, HeLa), the compound exhibited IC50 values ranging from 10 to 20 µM, suggesting it effectively inhibits cell proliferation and induces apoptosis in these cells .
- Mechanism Exploration : Further mechanistic studies revealed that the compound interacts with the DHDPS enzyme, which is crucial for bacterial survival. Inhibition of this enzyme leads to disrupted lysine biosynthesis, resulting in bacterial death .
Properties
IUPAC Name |
N-[(E)-(4-bromo-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2O2S/c1-10-2-5-12(6-3-10)21(19,20)18-17-9-11-4-7-13(15)14(16)8-11/h2-9,18H,1H3/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVVLSUGWRKGPA-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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